![molecular formula C15H14Cl2O B14593195 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-77-6](/img/structure/B14593195.png)
4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactors has been explored to optimize reaction conditions and improve safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloromethylphenidate: An analogue with similar structural features but different pharmacological properties.
3,4-Dichlorophenethylamine: Another compound with a dichlorophenyl group, used in different chemical and biological contexts.
Eigenschaften
CAS-Nummer |
61259-77-6 |
|---|---|
Molekularformel |
C15H14Cl2O |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H14Cl2O/c1-9-5-12(6-10(2)15(9)18)7-11-3-4-13(16)14(17)8-11/h3-6,8,18H,7H2,1-2H3 |
InChI-Schlüssel |
QPKLAAIYIXZCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


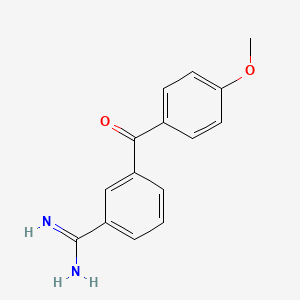

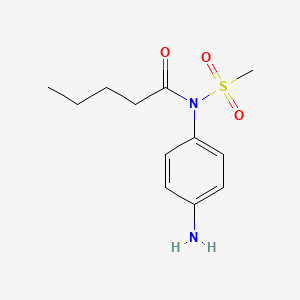

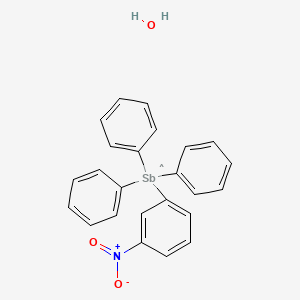
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
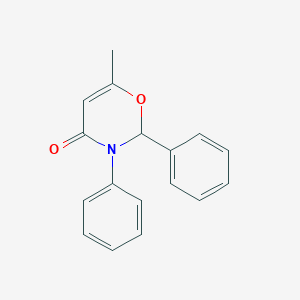
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
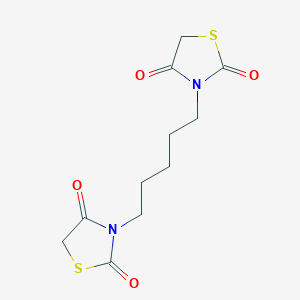
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

